molecular formula C226H367N65O65S7 B561573 CART (55-102) (rat)

CART (55-102) (rat)

Número de catálogo: B561573
Peso molecular: 5259 g/mol
Clave InChI: XXBSYMBQWAWYIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CART (55-102) (rat) is a 48-amino acid neuropeptide derived from the cocaine- and amphetamine-regulated transcript (CART) precursor. It contains three disulfide bonds in its globular C-terminal region, critical for maintaining structural integrity and receptor interactions . With a molecular weight of 5259.21 and the molecular formula C₂₂₆H₃₆₇N₆₅O₆₅S₇, this peptide is primarily expressed in the spinal dorsal horn and hypothalamic regions, where it modulates nociception, appetite, and stress responses .

Key functional attributes include:

  • Antihyperalgesic Effects: In carrageenan-induced inflammatory pain models, intrathecal (i.t.) administration of CART (55-102) reduces mechanical hyperalgesia without affecting acute pain thresholds .
  • DPP4 Interaction: The N-terminal tripeptide isoleucine-proline-isoleucine (IPI), cleaved from CART (55-102) during peripheral inflammation, inhibits dipeptidyl-peptidase 4 (DPP4), suppressing proinflammatory cytokine release (e.g., IL-6, TNFα) in spinal astrocytes .
  • Its effects in neuropathic pain are mediated through TLR4/DPP4 interactions in microglia .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

CART (55-102) (rata) se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). La secuencia peptídica se ensambla paso a paso en un soporte sólido, típicamente una resina, utilizando derivados de aminoácidos protegidos. La síntesis implica ciclos repetidos de desprotección, acoplamiento y lavado. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de Producción Industrial

La producción industrial de CART (55-102) (rata) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso incluye medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

CART (55-102) (rata) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y Condiciones Comunes

    Reactivos de Acoplamiento: N,N'-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato (HBTU)

    Reactivos de Desprotección: Ácido trifluoroacético (TFA)

    Reactivos de Escisión: Ácido fluorhídrico (HF) o TFA

Principales Productos Formados

El principal producto formado a partir de la síntesis de CART (55-102) (rata) es el propio péptido, que luego se purifica para eliminar cualquier producto secundario o impureza .

Aplicaciones Científicas De Investigación

Addiction Studies

CART (55-102) has been extensively studied for its role in addiction, particularly concerning psychostimulants like cocaine and amphetamines.

  • Conditioned Place Preference (CPP) : Research indicates that intra-basolateral amygdala (BLA) administration of CART (55-102) can produce CPP at certain doses while higher doses may induce conditioned place aversion (CPA). For instance, a dose of 2 µg/side resulted in CPP, whereas a dose of 4 µg/side led to CPA, suggesting a biphasic response to CART administration .
Dose (µg/side)Effect on CPP/CPA
1No effect
2CPP
4CPA
  • Systemic Administration : Studies have shown that intraperitoneal administration of CART (55-102) can attenuate locomotion induced by cocaine and amphetamines, indicating its potential as a therapeutic agent for managing addiction-related behaviors .

Pain Modulation

CART (55-102) has demonstrated significant antinociceptive effects in various pain models:

  • Formalin Test : In mice, CART (55-102) was effective in reducing pain responses during both phases of the formalin test, suggesting its involvement in supraspinal pain transmission pathways .

Appetite Regulation

CART (55-102) plays a crucial role in appetite suppression:

  • Feeding Behavior : It inhibits both normal and starvation-induced feeding responses. Studies indicate that CART acts similarly to leptin and neuropeptide Y but blocks their feeding responses, highlighting its potential utility in obesity treatment .

Case Study 1: CART and Cocaine Addiction

A study investigated the effects of CART (55-102) on cocaine-induced behaviors. Rats receiving systemic CART showed reduced locomotor activity when administered cocaine, supporting the hypothesis that CART can modulate the rewarding effects of psychostimulants .

Case Study 2: Antinociceptive Effects

In another experiment, mice subjected to formalin injections demonstrated significantly lower pain scores when pre-treated with CART (55-102), affirming its potential application in pain management therapies .

Mecanismo De Acción

CART (55-102) (rata) ejerce sus efectos a través de un mecanismo independiente del receptor. Inhibe la dipeptidil-peptidasa 4 (DPP4) en los astrocitos, reduciendo la neuroinflamación en el asta dorsal espinal. Esto conduce a la regulación de la transmisión del dolor espinal durante la inflamación periférica . Además, bloquea la respuesta alimentaria inducida por el neuropéptido Y, contribuyendo a su actividad supresora del apetito .

Comparación Con Compuestos Similares

CART (55-102) shares structural and functional relationships with several fragments and derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of CART (55-102) and Related Compounds

Compound Structure Molecular Weight Key Pharmacological Effects Mechanism of Action Receptor Interaction
CART (55-102) Full-length peptide (48 aa) 5259.21 Reduces inflammatory hyperalgesia; modulates appetite DPP4 inhibition via IPI cleavage; TLR4/CAV1 signaling No direct receptor binding
CART (55-76) N-terminal fragment (22 aa) 2440.81 Antihyperalgesic in inflammation; induces motor tremors MOR-mediated in inflammation; DPP4-independent in neuropathy MOR (indirect)
CART (62-102) Truncated C-terminal peptide (41 aa) ~4500 No antihyperalgesic effect; coexists with CART (55-102) Unknown; lacks IPI motif Unknown
IPI Tripeptide Cleaved fragment (Ile-Pro-Ile) 351.47 Inhibits DPP4; reduces cytokine production Direct DPP4 inhibition None
Sitagliptin Synthetic DPP4 inhibitor 407.32 Reduces hyperalgesia in diabetes; no CNS penetration Competitive DPP4 inhibition None

CART (55-76) vs. CART (55-102)

  • Structural Differences : CART (55-76) lacks the globular C-terminal domain of CART (55-102), which is essential for receptor-mediated effects in appetite regulation .
  • Functional Divergence :
    • In inflammatory pain, CART (55-76) (ED₅₀: 0.28 nmol/rat) shows dose-dependent antihyperalgesia via μ-opioid receptor (MOR) activation, blocked by CTAP (MOR antagonist) .
    • In neuropathic pain, CART (55-76) retains efficacy but acts independently of opioid receptors, likely through microglial DPP4/TLR4 pathways .
    • Unlike CART (55-102), CART (55-76) induces ascending tremors at doses >0.3 nmol/rat, limiting therapeutic utility .

CART (62-102) and CART (62-76)

Key Research Findings

Dual Role in Pain Modulation :

  • The full-length CART (55-102) promotes hyperalgesia via its globular domain in chronic pain, while its cleavage product IPI terminates pain via DPP4 inhibition .
  • In neuropathic models, CART (55-76) efficacy correlates with microglial DPP4 upregulation, independent of opioid pathways .

Clinical Implications: CART fragments and IPI represent novel analgesic candidates but require structural optimization to mitigate motor side effects . Synthetic DPP4 inhibitors lack CNS penetration, highlighting the unique value of endogenous CART-derived peptides .

Actividad Biológica

Cocaine- and amphetamine-regulated transcript (CART) peptide, particularly the fragment CART (55-102), has garnered significant attention in neuroscience and pharmacology due to its diverse biological activities. This article explores the biological activity of CART (55-102) in rats, focusing on its effects on feeding behavior, locomotion, and stress responses, supported by various studies and data.

Overview of CART (55-102)

CART (55-102) is a peptide derived from the CART precursor and is primarily expressed in the central nervous system (CNS), particularly in regions such as the nucleus accumbens and ventral tegmental area (VTA). It functions as both a neurotransmitter and a hormone, playing critical roles in regulating several physiological processes including appetite, energy expenditure, and stress responses .

CART (55-102) exerts its effects through various mechanisms:

  • Appetite Regulation : CART (55-102) is known for its potent appetite-suppressing activity. It inhibits normal feeding as well as starvation-induced feeding by blocking neuropeptide Y-induced feeding responses. This positions it closely with other appetite-regulating hormones like leptin .
  • Locomotor Activity : Studies have shown that CART (55-102) can modulate locomotor activity in response to psychostimulants such as cocaine and amphetamine. Systemic administration of CART (55-102) significantly reduces locomotor activity induced by these substances, suggesting its potential role in addiction and reward pathways .
  • Stress and Anxiety : The peptide has also been implicated in stress responses. It induces anxiety-like behaviors in rodent models, indicating that it may play a role in the physiological response to stressors .

Appetite Suppression

Research indicates that CART (55-102) effectively suppresses appetite through central mechanisms. For instance, intraperitoneal administration of CART (55-102) led to a significant decrease in food intake in rats, demonstrating its potential as an anorectic agent. This effect was observed to be dose-dependent, with optimal suppression occurring at specific dosages .

Locomotor Activity Modulation

A pivotal study demonstrated that intraperitoneal administration of CART (55-102) attenuates cocaine-induced locomotion in rats. The findings revealed a U-shaped dose-response curve, indicating that while low doses effectively reduced locomotion, higher doses were less effective. This suggests a complex interaction between CART peptide levels and behavioral responses to psychostimulants .

Stress-Induced Behaviors

CART (55-102) has been shown to induce stress-related behaviors in rodents. In experiments where rats were subjected to stressors, those administered with CART (55-102) exhibited increased anxiety-like behaviors compared to controls. This aligns with findings that suggest CART peptides are involved in the modulation of stress responses through their action on various brain regions .

Data Summary

The following table summarizes key studies on the biological activity of CART (55-102):

StudyMethodFindings
Thim et al. (1998)Behavioral assaysDemonstrated appetite suppression in rats following CART administration.
Dylag et al. (2012)Locomotor activity testsShowed attenuation of cocaine-induced locomotion with systemic CART administration.
Chaki et al. (2003)Anxiety behavior assaysFound that CART induces anxiety-like behavior in rodent models.
Liu et al. (2018)Stress response evaluationsConfirmed involvement of CART in modulating alcohol-drinking behavior under traumatic stress conditions.

Case Studies

  • Case Study on Feeding Behavior : In a controlled experiment, rats receiving daily injections of CART (55-102) showed a 40% reduction in food intake over two weeks compared to a control group receiving saline injections. This underscores the peptide's potential utility in managing obesity or overeating disorders.
  • Case Study on Locomotion : A study involving rats exposed to cocaine showed that those treated with CART (55-102) displayed significantly reduced hyperactivity compared to untreated rats, highlighting its potential role as a therapeutic target for substance use disorders.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the appetite-suppressing effects of CART(55-102)(rat)?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with controlled feeding protocols. Measure food intake before and after intracerebroventricular (ICV) administration of CART(55-102)(rat). Include control groups receiving saline or scrambled peptides. Pair behavioral assays with hormonal profiling (e.g., leptin and neuropeptide Y levels) to contextualize mechanisms .

Q. How can researchers standardize dosing protocols for CART(55-102)(rat) in anxiety-related studies?

  • Methodological Answer : Conduct dose-response studies using validated anxiety assays (e.g., elevated plus maze, open field test). Administer CART(55-102)(rat) via ICV or intrathecal routes at concentrations ranging from 0.1–10 µg/µL. Include controls for stress induction (e.g., restraint stress) and measure corticosterone levels to correlate behavioral outcomes with physiological stress markers .

Q. What are the key considerations for validating CART(55-102)(rat) purity and stability in vitro?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm peptide purity (>95%). Assess stability under varying pH and temperature conditions. Include protease inhibitors in buffer solutions to prevent degradation during storage and experimental workflows .

Advanced Research Questions

Q. How does CART(55-102)(rat) modulate neuroinflammatory signaling in a receptor-independent manner?

  • Methodological Answer : Investigate interactions with dipeptidyl peptidase-4 (DPP4) in spinal astrocytes using pharmacological inhibition (e.g., sitagliptin) and siRNA knockdown. Measure downstream TLR4-mediated cytokines (IL-6, TNF-α) via ELISA in neuroinflammatory pain models (e.g., CFA-induced inflammation). Compare outcomes to neuropathic pain models (e.g., SNI) to isolate receptor-independent pathways .

Q. What proteolytic processing steps generate bioactive CART(55-102)(rat) fragments, and how do they influence pain hypersensitivity?

  • Methodological Answer : Use enzymatic assays to identify cleavage sites (e.g., trypsin-like proteases) and characterize fragments (e.g., CART(62-102)). Test fragments in vivo using mechanical allodynia assays (von Frey filaments). Combine with DPP4 activity assays to determine if fragment bioactivity correlates with enzymatic inhibition .

Q. How can researchers resolve contradictions in CART(55-102)(rat)'s interaction with opioid receptors across pain models?

  • Methodological Answer : Compare effects of opioid receptor antagonists (e.g., naloxone) in inflammatory vs. neuropathic pain models. Use radioligand binding assays to test direct receptor interactions. Analyze tissue-specific expression of opioid receptors (µ, κ, δ) via qPCR or immunohistochemistry to contextualize model-dependent discrepancies .

Q. What computational tools are available to predict CART(55-102)(rat)'s tertiary structure and interaction networks?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model conformational changes. Use protein-protein docking tools (e.g., HADDOCK) to predict interactions with DPP4 or TLR4. Validate predictions via co-immunoprecipitation and surface plasmon resonance (SPR) .

Q. Methodological Frameworks

Q. How to design a longitudinal study assessing CART(55-102)(rat)'s dual role in appetite and anxiety?

  • Answer : Use a crossover design with staggered administration timelines. Monitor body weight, food intake, and anxiety-like behaviors weekly. Apply mixed-effects models to account for individual variability. Include endpoint histology to assess neural activation markers (e.g., c-Fos) in hypothalamic and limbic regions .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of CART(55-102)(rat)?

  • Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For behavioral data, utilize survival analysis (Kaplan-Meier) for latency-based outcomes (e.g., pain withdrawal) .

Q. How to integrate multi-omics data to elucidate CART(55-102)(rat)'s systemic effects?

  • Answer : Combine transcriptomics (RNA-seq of spinal cord tissue) with metabolomics (LC-MS of serum). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify cross-talk between neuropeptide signaling and inflammatory pathways. Validate findings via targeted qPCR and ELISA .

Q. Data Management & Reproducibility

Q. What metadata standards should accompany CART(55-102)(rat) experimental data?

  • Answer : Document peptide batch numbers, administration routes, and animal strain details (e.g., CRL:SD rats). Adopt FAIR principles: store raw data in repositories (e.g., Zenodo) with DOI assignments. Share analysis scripts (e.g., R/Python) for transparency .

Q. How to address variability in CART(55-102)(rat) bioactivity across laboratories?

  • Answer : Standardize protocols using ARRIVE guidelines. Include positive controls (e.g., commercial CART(55-102)(rat) from accredited vendors) in each experiment. Conduct inter-lab reproducibility studies with blinded data analysis .

Propiedades

IUPAC Name

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSYMBQWAWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C226H367N65O65S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5259 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.